1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine
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Overview
Description
1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine is a complex organic compound featuring a pyrrolidine ring, a nitrophenyl group, and a cyclohexylidenehydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine typically involves multi-step organic reactions. One common approach is the condensation of 2-cyclohexylidenehydrazine with 4-nitrobenzaldehyde, followed by cyclization with pyrrolidine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The hydrazinyl moiety can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with Pd/C or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine involves its interaction with specific molecular targets. The compound’s hydrazinyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolizidine derivatives: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness: 1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylidenehydrazinyl moiety differentiates it from other pyrrolidine derivatives, providing unique opportunities for chemical modifications and applications .
Properties
Molecular Formula |
C16H22N4O2 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-nitro-5-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C16H22N4O2/c21-20(22)16-9-8-14(19-10-4-5-11-19)12-15(16)18-17-13-6-2-1-3-7-13/h8-9,12,18H,1-7,10-11H2 |
InChI Key |
GSZNVWJVIJEPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
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